

# Venglustat in GBA-PD Clinical Trials: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Venglustat |           |
| Cat. No.:            | B608041    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the clinical trials of **Venglustat** for Parkinson's disease associated with GBA1 gene mutations (GBA-PD).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the Venglustat clinical trial in GBA-PD?

The Phase 2 MOVES-PD clinical trial investigating **Venglustat** in GBA-PD patients failed to meet its primary endpoint.[1][2] The trial did not demonstrate a statistically significant beneficial effect of **Venglustat** compared to placebo in slowing the progression of motor and non-motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score over 52 weeks.[1]

Q2: Did Venglustat engage its therapeutic target in the clinical trial?

Yes, pharmacodynamic assessments from Part 1 of the MOVES-PD trial demonstrated successful target engagement. **Venglustat**, a brain-penetrant glucosylceramide synthase inhibitor, led to a dose-dependent reduction of its target substrate, glucosylceramide (GL-1), in both plasma and cerebrospinal fluid (CSF).[3][4][5][6] At the highest dose, a significant reduction of GL-1 in the CSF was observed, indicating that the drug effectively crossed the blood-brain barrier and acted on its intended molecular target.[3][4][5][6]

Q3: Were there any safety concerns with **Venglustat** in the MOVES-PD trial?

#### Troubleshooting & Optimization





**Venglustat** demonstrated a satisfactory safety profile in the MOVES-PD trial.[1][3] The incidence of treatment-emergent adverse events (TEAEs) was similar between the **Venglustat** and placebo groups.[1][7] The most common TEAEs reported were constipation and nausea.[1] Serious TEAEs were reported in an equal percentage of participants in both the **Venglustat** and placebo groups.[1]

Q4: What were the key inclusion criteria for patients in the MOVES-PD trial?

The MOVES-PD trial enrolled adults aged 18-80 years with a diagnosis of Parkinson's disease (Hoehn and Yahr stage ≤2) and one or more GBA1 variants.[1][8] Participants were required to have had symptoms of PD for at least two years and be on a stable medication regimen.[2]

#### **Troubleshooting Guide**

Issue: The therapeutic hypothesis of glucosylceramide reduction did not translate into clinical benefit. What are the potential explanations?

- Complexity of GBA-PD Pathophysiology: The underlying mechanisms of GBA-PD are complex and may involve more than just the accumulation of glucosylceramide.[9][10] While GBA1 mutations lead to reduced glucocerebrosidase (GCase) activity and subsequent substrate accumulation, they also may lead to a toxic gain-of-function of the misfolded GCase protein and lysosomal dysfunction, which can impair the clearance of alpha-synuclein.[9][10] It is possible that simply reducing glucosylceramide is insufficient to address the multifaceted pathology of the disease. There is a bidirectional pathogenic loop where GCase deficiency and alpha-synuclein accumulation reinforce each other.[11]
- Disease Stage and Duration of Treatment: The MOVES-PD trial enrolled patients with early-stage Parkinson's disease.[1] It is conceivable that by the time of diagnosis, even in early stages, the neurodegenerative process is too advanced to be significantly modified by targeting a single pathway over a 52-week period.
- Sensitivity of Clinical Endpoints: The primary endpoint was the change in the MDS-UPDRS
   Parts II and III score. While this is a standard and validated scale, its sensitivity to detect
   subtle changes in disease progression over a one-year timeframe in a genetically selected
   population can be debated.[12][13][14] Motor symptoms in Parkinson's disease can have
   significant day-to-day variability, which may have masked a potential treatment effect.[13]



## **Quantitative Data Summary**

Table 1: MOVES-PD Part 2 - Primary Efficacy Endpoint

| Parameter                                                                                      | Venglustat<br>(n=96) | Placebo<br>(n=105) | Difference<br>(95% CI)  | p-value |
|------------------------------------------------------------------------------------------------|----------------------|--------------------|-------------------------|---------|
| Least squares mean change from baseline in MDS-UPDRS Parts II & III combined score at 52 weeks | 7.29 (SE 1.36)       | 4.71 (SE 1.27)     | 2.58 (-1.10 to<br>6.27) | 0.17    |

Data sourced from Giladi N, et al. Lancet Neurol. 2023.[1]

Table 2: MOVES-PD Part 2 - Patient Demographics and Baseline Characteristics (Interim Analysis)

| Characteristic                                      | Value (N=196) |  |
|-----------------------------------------------------|---------------|--|
| Mean Age (years)                                    | 58.8          |  |
| Sex (% male)                                        | 59.2%         |  |
| Mean Time Since Diagnosis (years)                   | 4.8           |  |
| Family History of PD (%)                            | 41.5%         |  |
| Median Baseline MDS-UPDRS Part II+III Score (range) | 35.0 (7-94)   |  |
| Baseline MoCA Score ≥26 (%)                         | 77.6%         |  |
| Baseline MoCA Score 20-25 (%)                       | 22.4%         |  |

Data sourced from Peterschmitt MJ, et al. Mov Disord. 2020.[8]



Table 3: MOVES-PD Part 1 - Safety and Tolerability (Japanese and Non-Japanese Participants)

| Adverse Events (AEs)        | Venglustat (n=22)                                      | Placebo (n=7)                                          |
|-----------------------------|--------------------------------------------------------|--------------------------------------------------------|
| Participants with ≥1 AE (%) | 91%                                                    | 86%                                                    |
| Most Common AEs             | Psychiatric, gastrointestinal, and neurological events | Psychiatric, gastrointestinal, and neurological events |
| Serious AEs                 | 0                                                      | 0                                                      |
| Deaths                      | 0                                                      | 0                                                      |
| Discontinuations due to AEs | 2 (non-Japanese)                                       | 0                                                      |

Data compiled from Peterschmitt MJ, et al. J Parkinsons Dis. 2022 and Neurology. 2020.[3][5]

#### **Experimental Protocols**

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive scale used to assess both motor and non-motor symptoms of Parkinson's disease.[12][15]

- Part II: Motor Experiences of Daily Living: This section is patient-reported and evaluates the impact of motor symptoms on daily activities. It consists of 13 items, each scored on a 0 (normal) to 4 (severe) scale.[15][16]
- Part III: Motor Examination: This section is administered by a trained clinician and involves a direct examination of the patient's motor function. It includes 18 items with 33 scores, also rated on a 0 to 4 scale.[15][16]
- Administration: In the MOVES-PD trial, the MDS-UPDRS Parts II and III were assessed at baseline and at various time points throughout the 52-week study period to measure the change in scores.[1] The assessments were conducted in a standardized manner by trained raters to ensure consistency across sites.



### **Visualizations**



Click to download full resolution via product page

Caption: Pathophysiological pathway in GBA-PD and the mechanism of action of Venglustat.





Click to download full resolution via product page

Caption: Workflow of the MOVES-PD Phase 2 Clinical Trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. neurology.org [neurology.org]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. GBA Variants and Parkinson Disease: Mechanisms and Treatments PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Frontiers | GBA-Associated Synucleinopathies: Prime Candidates for Alpha-Synuclein Targeting Compounds [frontiersin.org]
- 12. MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) [movementdisorders.org]
- 13. Motor Symptom Variability in Parkinson's Disease: Implications for Personalized Trial Outcomes? PMC [pmc.ncbi.nlm.nih.gov]
- 14. vjneurology.com [vjneurology.com]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]



 To cite this document: BenchChem. [Venglustat in GBA-PD Clinical Trials: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608041#why-venglustat-failed-in-gba-pd-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com